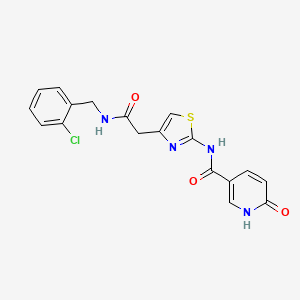

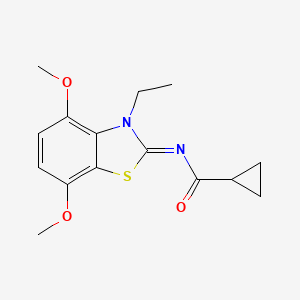

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

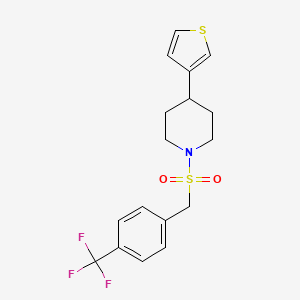

This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a dihydropyridine ring. Thiazoles are aromatic heterocycles that are found in many important drugs . Dihydropyridines are a class of compounds which are often used in medicine for their calcium channel blocking effects .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole and dihydropyridine rings. The exact method would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a thiazole ring attached to a dihydropyridine ring via an amide linkage. The presence of the 2-chlorobenzylamino and 2-oxoethyl groups would provide additional complexity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide linkage might be hydrolyzed under acidic or basic conditions, and the chloro group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings would likely make it relatively soluble in polar solvents .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

Research into the synthesis of new heterocyclic compounds has led to the development of novel 2,5-diamino-1,3-thiazole derivatives. These derivatives undergo recyclization to form substituted 2-thiohydantoins, which are significant in medicinal chemistry and materials science due to their potential biological activity and use in dyeing polyester fibers (Balya et al., 2008).

Applications in Dyeing and Biological Activity

Innovative heterocyclic aryl monoazo organic compounds have been synthesized, showing potential in dyeing polyester fabrics and exhibiting significant antioxidant, antitumor, and antimicrobial activities. This application is crucial for producing sterile and/or biologically active fabrics used in various life applications (Khalifa et al., 2015).

Antibiotic and Antibacterial Drug Synthesis

The compound is utilized in the synthesis of new antibiotic and antibacterial drugs, focusing on combating Gram-positive and Gram-negative bacteria. This research is pivotal in the ongoing quest to develop effective treatments against a range of bacterial infections (Ahmed, 2007).

Development of Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the parent compound, have been synthesized and tested for antiallergy activity. These compounds have shown potent activity in preclinical models, signifying their potential as effective antiallergy agents (Hargrave et al., 1983).

Antimicrobial Activity Studies

The compound has been instrumental in synthesizing novel derivatives that exhibit antimicrobial activity. This is particularly relevant in the development of new treatments for infections caused by various pathogenic bacteria and fungi, addressing the growing concern of antibiotic resistance (Kolisnyk et al., 2015).

Anticancer and Anti-5-lipoxygenase Agent Synthesis

Research has focused on synthesizing novel pyrazolopyrimidines derivatives, displaying potential as anticancer and anti-5-lipoxygenase agents. This is a significant stride in cancer treatment and inflammation management (Rahmouni et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O3S/c19-14-4-2-1-3-11(14)8-21-16(25)7-13-10-27-18(22-13)23-17(26)12-5-6-15(24)20-9-12/h1-6,9-10H,7-8H2,(H,20,24)(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMMCSLPRCHEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole](/img/structure/B2602749.png)

![1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2602752.png)

![Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2602755.png)

![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B2602758.png)

![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)